molecular formula C4H7ClN2 B1654444 1-Methyl-1H-imidazol-3-ium chloride CAS No. 23187-14-6

1-Methyl-1H-imidazol-3-ium chloride

Cat. No.: B1654444
CAS No.: 23187-14-6
M. Wt: 118.56 g/mol
InChI Key: RYKANBBWRLXVDN-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazol-3-ium chloride is a type of organic compound known as N-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,3-dimethylimidazolium with o-phthaloyl chloride under solvent-free conditions at 140 °C . After the reaction, the reaction mixture is cooled to room temperature, and then 1,4-dioxane is added to the reaction system to precipitate the target molecule .


Molecular Structure Analysis

The molecular structure of this compound consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

This compound is used as a solvent in many organic reactions due to its unique properties like small vapor pressures, high thermal stabilities, and ionic conductivities . It is used in the Diels−Alder Reaction .


Physical And Chemical Properties Analysis

This compound is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Catalysis in Organic Synthesis

1-Methyl-1H-imidazol-3-ium chloride has been explored as a catalyst in various organic syntheses. Sajjadifar et al. (2013) describe its use in the one-pot synthesis of dihydropyrimidinones, highlighting its efficiency and simplicity in creating these compounds under solvent-free conditions (Sajjadifar et al., 2013). Additionally, Huynh et al. (2020) report its catalytic role in synthesizing 14-Aryl-14H-dibenzo[a,j]xanthenes using microwave irradiation, emphasizing its reusability and high yield outcomes (Huynh et al., 2020).

Crystallography and Molecular Interaction

The structural and molecular interaction properties of this compound derivatives have been studied. Zhang et al. (2013) focus on the crystal structure, highlighting the formation of one-dimensional chains and interactions within the crystal (Zhang et al., 2013).

Anticancer Compound Research

Research by Mirzaahmadi et al. (2019) explores new thiosemicarbazone ligands derived from this compound, which are used in synthesizing copper(II) complexes with potential anticancer properties (Mirzaahmadi et al., 2019).

Petroleum Industry Applications

Ogunlaja et al. (2014) demonstrate the use of derivatives of this compound in the dispersion of asphaltenes in heavy oil, crucial for oil recovery and transportation. Their study indicates the effectiveness of these compounds in enhancing asphaltene dispersion (Ogunlaja et al., 2014).

Corrosion Inhibition

Research into the application of imidazolium-based ionic liquids, including this compound derivatives, as corrosion inhibitors hasbeen conducted extensively. Subasree and Selvi (2020) synthesized imidazolium bearing ionic liquids and evaluated their effectiveness in inhibiting corrosion of mild steel, revealing improved inhibition efficiency with increased alkyl substituents (Subasree & Selvi, 2020). Deyab et al. (2017) also examined the use of imidazolium tetrafluoroborates ionic liquids as corrosion inhibitors for carbon steel, showing good inhibition efficiencies (Deyab et al., 2017).

Environmental Applications

Shafiee et al. (2021) synthesized asymmetric dicationic ionic liquids based on imidazolium for oil spill remediation in seawater, indicating their efficiency in dispersing oil spills at various temperatures and concentrations (Shafiee et al., 2021).

Nanoparticle Synthesis

Safari and Zarnegar (2013) utilized an imidazolium chloride-based ionic liquid immobilized on Fe3O4 nanoparticles for the synthesis of imidazoles under ultrasonic irradiation, highlighting the reusability and efficiency of this method (Safari & Zarnegar, 2013).

Metal Ion Extraction

Eyupoglu and Polat (2015) investigated the use of imidazolium bromides, including derivatives of this compound, for selective extraction and stripping of Cd(II) from acidic iodide solutions. This study indicates the effectiveness of these compounds in metal ion extraction processes (Eyupoglu & Polat, 2015).

Safety and Hazards

1-Methyl-1H-imidazol-3-ium chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Future Directions

1-Methyl-1H-imidazol-3-ium chloride is a key component to functional molecules that are used in a variety of everyday applications . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it has a broad range of chemical and biological properties, making it a promising compound for future research and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-1H-imidazol-3-ium chloride involves the reaction of 1-methylimidazole with hydrochloric acid.", "Starting Materials": [ "1-methylimidazole", "hydrochloric acid" ], "Reaction": [ "Add 1-methylimidazole to a reaction flask", "Slowly add hydrochloric acid to the reaction flask while stirring", "Heat the reaction mixture to 50-60°C for 1-2 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with cold water", "Dry the solid under vacuum to obtain 1-Methyl-1H-imidazol-3-ium chloride" ] }

23187-14-6

Molecular Formula

C4H7ClN2

Molecular Weight

118.56 g/mol

IUPAC Name

5-methyl-1H-imidazole;hydrochloride

InChI

InChI=1S/C4H6N2.ClH/c1-4-2-5-3-6-4;/h2-3H,1H3,(H,5,6);1H

InChI Key

RYKANBBWRLXVDN-UHFFFAOYSA-N

SMILES

C[N+]1=CNC=C1.[Cl-]

Canonical SMILES

CC1=CN=CN1.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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